molecular formula C14H11BrN2O B13685428 2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine

2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13685428
M. Wt: 303.15 g/mol
InChI Key: GUAFSIVYCHATTG-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable brominated aromatic aldehyde under acidic or basic conditions. One common method involves the use of a three-component Groebke-Blackburn-Bienaymé reaction, which includes 2-aminopyridine, an aldehyde, and an isocyanide . The reaction is usually carried out in the presence of a catalyst such as a Lewis acid or a transition metal complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the methoxy group can modulate its electronic properties. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)imidazo[1,2-a]pyridine
  • 7-Methoxyimidazo[1,2-a]pyridine
  • 2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Uniqueness

2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the bromophenyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency and selectivity in its biological applications .

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

2-(2-bromophenyl)-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-10-6-7-17-9-13(16-14(17)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3

InChI Key

GUAFSIVYCHATTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3Br

Origin of Product

United States

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